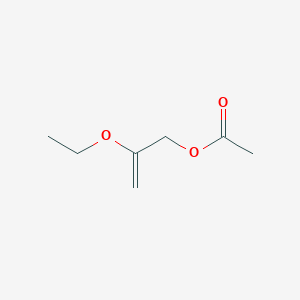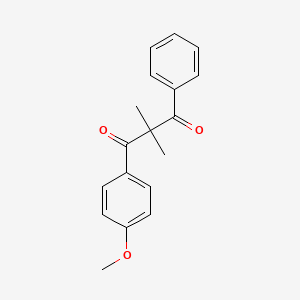
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- is a diketone compound known for its unique chemical properties and applications. It is often used as an intermediate in the synthesis of various organic compounds and has significant relevance in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Propanedione, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-
- Avobenzone
Uniqueness
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to form stable metal complexes and undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
71591-81-6 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O3/c1-18(2,16(19)13-7-5-4-6-8-13)17(20)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
InChI Key |
DQDUHZXNQRKBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


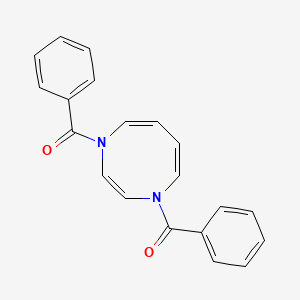

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

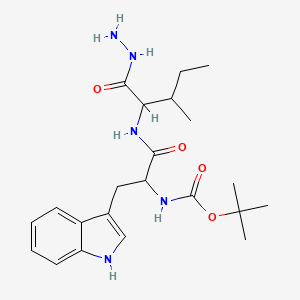




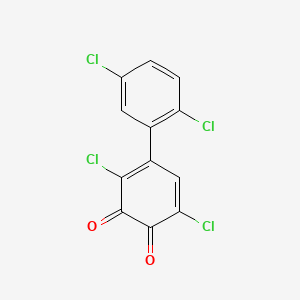

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
